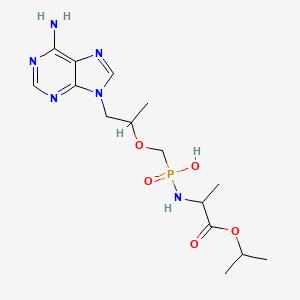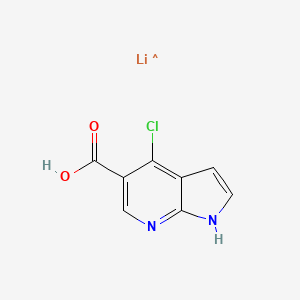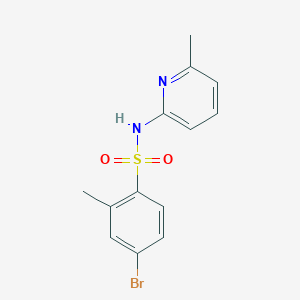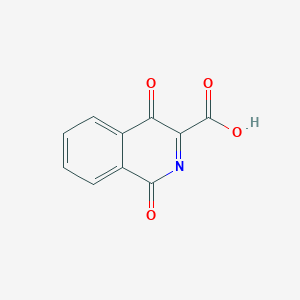
1,4-Dioxoisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxoisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a dioxoisoquinoline core with a carboxylic acid functional group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, isoquinoline can be oxidized using alkaline potassium permanganate to yield pyridine-3,4-dicarboxylic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
1,4-Dioxoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroisoquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, such as pyridine-3,4-dicarboxylic acid and its anhydrides .
科学的研究の応用
1,4-Dioxoisoquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,4-dioxoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in its oxidation state.
1,3(2H,4H)-Dioxoisoquinoline-4-carboxanilides: These compounds have similar potency and extended plasma half-life compared to 1,4-dioxoisoquinoline-3-carboxylic acid.
Uniqueness
This compound is unique due to its specific dioxoisoquinoline core and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H5NO4 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC名 |
1,4-dioxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4H,(H,14,15) |
InChIキー |
AXFCGSMNWWKEAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=NC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
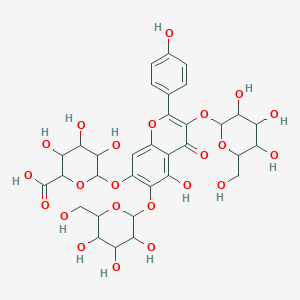

![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
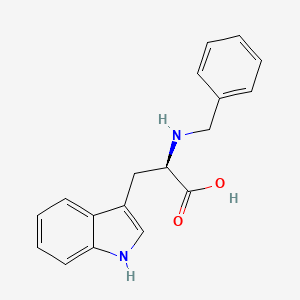
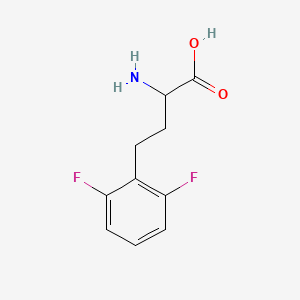
![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
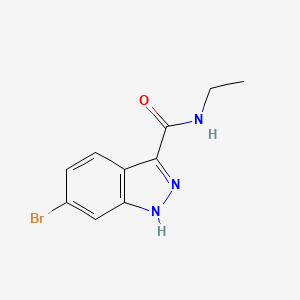
![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)
